molecular formula C19H14N4O3 B5246728 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

Cat. No.: B5246728
M. Wt: 346.3 g/mol
InChI Key: SNFCLDLIFRJVTA-UHFFFAOYSA-N
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Description

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is coupled with a phenyl group to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzamides, and various azo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-(4-PHENOXY-PHENYL)-BENZAMIDE
  • N-(4-Nitrophenyl)benzamide
  • N-(4-ETHOXY-2-NITRO-PHENYL)-ACETAMIDE

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-nitro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(14-6-12-18(13-7-14)23(25)26)20-15-8-10-17(11-9-15)22-21-16-4-2-1-3-5-16/h1-13H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCLDLIFRJVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040375
Record name Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102841-17-8
Record name Benzamide, 4-nitro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501040375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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